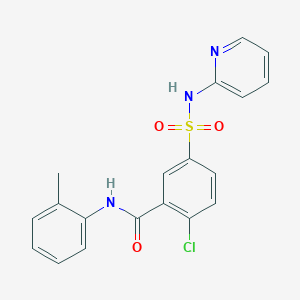
2-chloro-N-(2-methylphenyl)-5-(pyridin-2-ylsulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-methylphenyl)-5-(pyridin-2-ylsulfamoyl)benzamide, also known as CMPB, is a synthetic compound that has been used in scientific research for its potential therapeutic applications. CMPB belongs to the class of sulfonamide compounds and has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties.
Applications De Recherche Scientifique
Analytical Chemistry Applications
Nonaqueous Capillary Electrophoresis : A study by Lei Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including derivatives similar in structure to the chemical compound . This method is valuable for quality control in pharmaceuticals due to its simplicity, effectiveness, and low cost (Lei Ye et al., 2012).
Medicinal Chemistry and Drug Discovery
Histone Deacetylase Inhibitor : Nancy Z. Zhou et al. (2008) described the design, synthesis, and biological evaluation of a compound structurally related to 2-chloro-N-(2-methylphenyl)-5-(pyridin-2-ylsulfamoyl)benzamide. The compound, an isotype-selective small molecule histone deacetylase (HDAC) inhibitor, showed promise as an anticancer drug due to its ability to block cancer cell proliferation and induce apoptosis (Nancy Z. Zhou et al., 2008).
Hedgehog Pathway Inhibitor : Qin Yue et al. (2011) investigated the metabolic fate and disposition of GDC-0449 (vismodegib), a small-molecule inhibitor of the Hedgehog signaling pathway, which shares a similar molecular framework. Their research provided insights into the drug's extensive metabolism and potential therapeutic applications (Qin Yue et al., 2011).
Organic and Biomolecular Chemistry
Directing Group for C-H Bond Amination : A study by Hong-Yi Zhao et al. (2017) identified 2-(pyridin-2-yl) aniline as a new, removable directing group promoting C-H amination mediated by cupric acetate. This discovery opens avenues for the effective amination of benzamide derivatives, showcasing the compound's role in facilitating complex organic reactions (Hong-Yi Zhao et al., 2017).
Synthesis and Biological Evaluation
Antidepressant and Nootropic Agents : Asha B. Thomas et al. (2016) synthesized Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, demonstrating potential as antidepressant and nootropic agents. This research highlights the versatility of pyridine derivatives in developing central nervous system (CNS) active agents (Asha B. Thomas et al., 2016).
Propriétés
IUPAC Name |
2-chloro-N-(2-methylphenyl)-5-(pyridin-2-ylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S/c1-13-6-2-3-7-17(13)22-19(24)15-12-14(9-10-16(15)20)27(25,26)23-18-8-4-5-11-21-18/h2-12H,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYZDLYDEKMGBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-1-[3-hydroxy-3-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]ethanone](/img/structure/B2637646.png)
![4-[[2-[(4-Imidazol-1-ylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2637647.png)
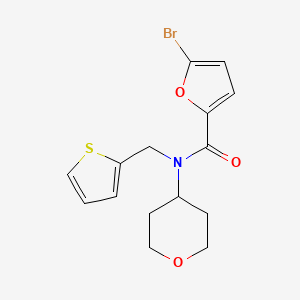
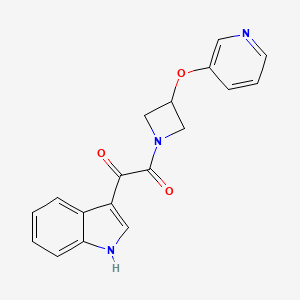
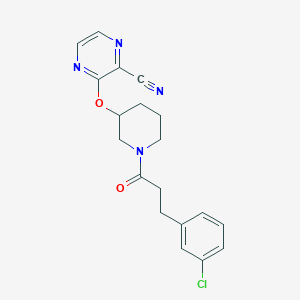
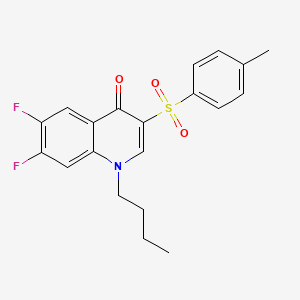
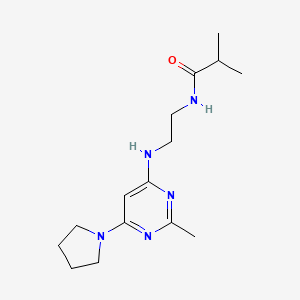

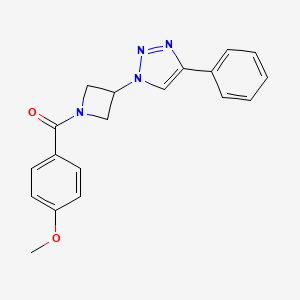
![N-(3-chloro-4-methylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2637661.png)

![methyl 4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2637663.png)